molecular formula C22H24N4O3 B5270364 5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide

5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide

Cat. No.: B5270364
M. Wt: 392.5 g/mol
InChI Key: XUXQXXIWGASCDS-UHFFFAOYSA-N
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Description

5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including a pyrrolidinone, a methylpyridine, and a piperidine moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrrolidinone, methylpyridine, and piperidine groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of amide bonds and other functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity of the final product. Techniques such as crystallization, chromatography, and distillation may be employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s structure could be optimized for specific biological targets.

    Industry: In industrial settings, the compound could be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide: shares structural similarities with other benzamide derivatives, pyrrolidinone-containing compounds, and piperidine-based molecules.

    N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide: Lacks the pyrrolidinone group but retains the benzamide and piperidine moieties.

    5-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)-2-piperidin-1-ylbenzamide: Similar structure but without the methyl group on the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinone, methylpyridine, and piperidine groups in a single molecule allows for a wide range of interactions and reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylpyridin-2-yl)-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-6-5-7-19(23-15)24-22(29)17-14-16(26-20(27)10-11-21(26)28)8-9-18(17)25-12-3-2-4-13-25/h5-9,14H,2-4,10-13H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXQXXIWGASCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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